3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide
Description
Chemical Structure and Properties 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide (C₇H₅Br₂NO₃) is a halogenated benzoic acid derivative featuring an amino (-NH₂) group at position 3, a bromine atom at position 2, and a hydroxyl (-OH) group at position 3. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Pharmaceutical Relevance
This compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd. and Hairui Chemical) for drug discovery, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs) . The hydrobromide salt is selected for its favorable physicochemical properties, aligning with guidelines for pharmaceutically useful salts outlined in the Handbook of Pharmaceutical Salts .
Properties
IUPAC Name |
3-amino-2-bromo-5-hydroxybenzoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNAAWSQUWQJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide typically involves the bromination of 3-amino-5-hydroxybenzoic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Bromination: Using bromine or a bromine source in an appropriate solvent such as acetic acid.
Formation of Hydrobromide Salt: Addition of hydrobromic acid to the brominated product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent salt formation under controlled conditions to ensure high yield and purity. The process typically includes:
Reactor Setup: Using reactors that can handle corrosive bromine and hydrobromic acid.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-5-hydroxybenzoic acid.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the hydroxy group can engage in hydrogen bonding and nucleophilic reactions. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoic Acid Derivatives
Table 1: Structural and Functional Group Comparison
Key Observations
- The nitro group in 3-Bromo-2-hydroxy-5-nitrobenzaldehyde introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing stability compared to amino-substituted derivatives .
Salt Form Advantages :
Table 2: Comparative Physicochemical and Pharmacological Data
| Property | This compound | 2-Amino-5-bromo-3-methylbenzoic acid | Citalopram Hydrobromide (Reference Drug) |
|---|---|---|---|
| Molecular Weight | 330.93 g/mol | 230.06 g/mol | 324.24 g/mol |
| Solubility (Water) | High (due to hydrobromide salt) | Low (free acid) | High (salt form) |
| pKa (Approx.) | ~2.1 (COOH), ~4.8 (NH₂), ~9.1 (OH) | ~2.5 (COOH), ~4.5 (NH₂) | ~9.5 (amine, hydrobromide) |
| Thermal Stability | Stable up to 150°C | Stable up to 120°C | Stable up to 200°C |
Key Findings
- Salt Formulation : Hydrobromide salts, like the target compound and Citalopram Hydrobromide, are preferred in APIs for their balance of solubility and stability .
- Reactivity : The hydroxyl group in the target compound enables participation in conjugation reactions (e.g., sulfation, glucuronidation), unlike its methyl-substituted counterpart .
Biological Activity
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is a chemical compound characterized by its unique structural features, including amino, bromo, and hydroxy functional groups. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C7H6BrNO3·HBr
- CAS Number : 2172562-29-5
- Molecular Weight : 253.04 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its functional groups:
- Amino Group : Capable of forming hydrogen bonds, which may enhance binding affinity to target proteins or enzymes.
- Bromo Group : Participates in halogen bonding, potentially influencing enzyme activity and molecular recognition processes.
- Hydroxy Group : Engages in nucleophilic reactions and hydrogen bonding, affecting biochemical pathways.
These interactions can lead to modulation of enzyme activities and influence various biological processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to neurotransmitter metabolism, which could have implications in neurodegenerative diseases .
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown efficacy in reducing cell viability in human cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, indicating potential use as an antimicrobial agent in pharmaceutical applications.
Study 1: Enzyme Inhibition
In a study focused on the inhibition of 3-hydroxyanthranilic acid oxidase (3-HAO), derivatives similar to this compound were tested for their inhibitory effects. The results demonstrated that certain derivatives could significantly inhibit enzyme activity, suggesting a pathway for therapeutic development against neurodegenerative conditions such as Alzheimer's disease .
Study 2: Anticancer Activity
A comparative analysis of various small-molecule drugs revealed that compounds structurally related to this compound exhibited significant antiproliferative activity against melanoma cells. The study found IC50 values indicating that these compounds could effectively reduce cell proliferation through apoptosis induction mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-hydroxybenzoic acid | Lacks bromo group | Moderate enzyme inhibition |
| 3-Amino-5-bromo-2-hydroxybenzoic acid | Different functional group positioning | Enhanced anticancer properties |
| 4-Chloro-3-hydroxyanthranilic acid | Similarity in structure | Potent enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-2-bromo-5-hydroxybenzoic acid hydrobromide, and how can intermediates be stabilized?
- Methodology :
- Bromination of Precursors : Start with a benzoic acid derivative (e.g., 3-amino-5-hydroxybenzoic acid) and introduce bromine at the 2-position using brominating agents like in acidic conditions. Protect the amino and hydroxyl groups with tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions .
- Hydrobromide Salt Formation : React the free base with hydrobromic acid (HBr) in ethanol under reflux, followed by controlled crystallization to isolate the hydrobromide salt. Monitor pH to avoid over-acidification .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Analytical Techniques :
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95%) and detect impurities .
- Spectroscopy : Confirm structure via (DMSO-d6, 400 MHz) to identify aromatic protons ( 6.8–7.5 ppm) and amine/hydroxyl protons ( 9.2–10.5 ppm). IR spectroscopy verifies carboxylate (1700 cm) and hydrobromide (2400 cm) stretches .
- Recrystallization : Purify using ethanol/water (3:1 v/v) at 4°C to obtain needle-like crystals, enhancing crystallinity for X-ray diffraction studies .
Q. What are the critical physical properties of this compound for experimental design?
- Molecular Weight : Calculated as 309.95 g/mol (CHBrNO·HBr) based on Hill notation .
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. LogP ~2.1 (estimated from analogs in ) suggests moderate lipophilicity.
- Stability : Hygroscopic; store desiccated at -20°C. Decomposes above 200°C (DSC/TGA data recommended for precise determination) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions for drug intermediate synthesis?
- Mechanistic Insight : The 2-bromo group facilitates Suzuki-Miyaura coupling with aryl boronic acids (e.g., for biaryl synthesis) using Pd(PPh) catalyst in THF/. Bromine’s electronegativity enhances oxidative addition kinetics .
- Case Study : In a 2020 study, brominated benzoic acids enabled synthesis of kinase inhibitors via regioselective coupling at the 2-position, achieving >80% yield under optimized conditions .
Q. What strategies mitigate competing side reactions during functionalization of the amino and hydroxyl groups?
- Selective Protection :
- Amino Group : Use Boc anhydride in with DMAP catalyst (90% yield).
- Hydroxyl Group : Protect as a silyl ether (e.g., TBSCl in DMF) to prevent oxidation during bromination .
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to model interactions with NMDA receptors (PDB ID: 2A5T). The bromine and carboxylate groups show affinity for hydrophobic and charged binding pockets, respectively .
- QSAR : Correlate Hammett constants () with antimicrobial activity (IC) to predict bioactivity of halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
